3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)bicyclo[111]pentan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors One common route includes the formation of the bicyclo[11The final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the amine group or reduce other functional groups present in the molecule.
Substitution: This reaction allows for the replacement of the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as high stability and rigidity
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine hydrochloride: Similar core structure but lacks the fluorophenyl group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Contains a trifluoromethyl group instead of a fluorophenyl group, which may alter its chemical and biological properties
Uniqueness
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its reactivity, binding properties, and overall stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFAKPNPWLEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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